molecular formula C11H7ClN2S B11057751 5-chloro-2-(thiophen-2-yl)-1H-benzimidazole

5-chloro-2-(thiophen-2-yl)-1H-benzimidazole

Cat. No.: B11057751
M. Wt: 234.71 g/mol
InChI Key: DZRUHANSSWVVMW-UHFFFAOYSA-N
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Description

5-Chloro-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a chlorine atom at the 5-position and a thiophene ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(thiophen-2-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with 5-chloro-1,2-phenylenediamine in the presence of a suitable dehydrating agent, such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(thiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazoles depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-(thiophen-2-yl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(thiophen-2-yl)-1H-benzo[d]imidazole is unique due to the presence of both a chlorine atom and a thiophene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

Molecular Formula

C11H7ClN2S

Molecular Weight

234.71 g/mol

IUPAC Name

6-chloro-2-thiophen-2-yl-1H-benzimidazole

InChI

InChI=1S/C11H7ClN2S/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,(H,13,14)

InChI Key

DZRUHANSSWVVMW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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